![molecular formula C22H21FN2O3 B6515425 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 933196-57-7](/img/structure/B6515425.png)
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one, also known as FMDA, is a synthetic molecule that has been studied for its potential application in various scientific fields. FMDA is a heterocyclic compound, consisting of a benzene ring with a diazaspiro ring attached to it. The molecule is relatively small and its structure can easily be manipulated to suit different purposes. FMDA is a versatile compound and has been studied for its potential use in organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has been studied for its potential application in various scientific fields. In organic synthesis, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has been used as a versatile intermediate in the synthesis of various heterocyclic compounds. In medicinal chemistry, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has been studied for its potential application in the development of new drugs and drug delivery systems. In biochemistry, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has been used for the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is not well understood. In general, the molecule is thought to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. This interaction is believed to lead to the inhibition of enzyme activity and the regulation of protein-ligand interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one have not been extensively studied. However, some studies have indicated that 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one may have potential applications in the treatment of certain diseases. For example, one study found that 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one could inhibit the activity of a certain enzyme involved in the development of cancer cells. Additionally, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has been studied for its potential application in the treatment of inflammation, as well as its potential to act as an anti-oxidant.
Advantages and Limitations for Lab Experiments
The main advantage of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is its small size and ease of synthesis. This makes it an ideal intermediate for the synthesis of various heterocyclic compounds. Additionally, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is relatively stable and can be stored for long periods of time. The main limitation of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is its lack of specificity. This means that it may interact with a variety of proteins and enzymes, which can lead to unpredictable results.
Future Directions
The potential applications of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one are vast and there are many areas that could be explored in the future. One area of research is the development of new drugs and drug delivery systems based on 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one. Additionally, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one could be studied for its potential application in the treatment of various diseases, such as cancer and inflammation. Furthermore, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one could be used to study the mechanism of action of various proteins and enzymes. Finally, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one could be used as a platform for the synthesis of various heterocyclic compounds.
Synthesis Methods
The synthesis of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is relatively straightforward. The most common method involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylhydrazine in the presence of an acid catalyst. The reaction yields 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one as the major product. This method has been widely used in academic and industrial research laboratories.
properties
IUPAC Name |
4-(4-fluorobenzoyl)-2-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-28-18-11-7-15(8-12-18)19-21(27)25(22(24-19)13-3-2-4-14-22)20(26)16-5-9-17(23)10-6-16/h5-12H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNPGEJBNURNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.